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Compound of Interest

Compound Name: 2-Phenyl-1-benzofuran-5-amine

Cat. No.: B1317822

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif that forms the core of
numerous biologically active compounds, both naturally occurring and synthetic. Its versatile
structure has been extensively explored in medicinal chemistry, leading to the discovery of
potent analogs with a wide range of therapeutic applications. This technical guide provides an
in-depth exploration of the structure-activity relationships (SAR) of 2-phenylbenzofuran
analogs, focusing on their anticancer, anti-Alzheimer's, and antimicrobial properties. Detailed
experimental methodologies and quantitative data are presented to serve as a comprehensive
resource for researchers in the field.

Anticancer Activity of 2-Phenylbenzofuran Analogs

2-Phenylbenzofuran derivatives have emerged as a promising class of anticancer agents,
exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often
involve the modulation of key signaling pathways implicated in cancer progression, such as the
PI3K/Akt/mTOR pathway, and the inhibition of crucial enzymes like Pin1.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-
phenylbenzofuran analogs against various human cancer cell lines.
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Compound ID

Substitution
Pattern

Cancer Cell
Line

IC50 (uM) Reference

4,6-
di(benzyloxy)-3-
phenyl

0.874 (Pinl

inhibition) H

2-acetyl-7-

phenylamino

MDA-MB-468

0.16 [1]

HepG2

1.63-5.80

(1]

MDA-MB-231

1.63-5.80

(1]

A549

1.63-5.80

(1]

2-(4-
methoxyphenyl)-

MCF-7

1.875 [1]

1.980

(1]

2-(4-
chlorophenyl)-

MCF-7

1.287 [1]

C-6

1.622

(1]

N-(5-(2-
bromobenzyl)thia
zole-2-
yl)benzofuran-2-

carboxamide

HCC

- [2]

Methyl 7-acetyl-
3-
(bromomethyl)-5,
6-
dimethoxybenzof
uran-2-

carboxylate

K526, MOLT-4,
HelLa

Significant

2
Activity 2l

2-Bromo-1-(2-
bromo-5,6-

dimethoxy-3-

K526, MOLT-4,
HelLa

Significant [2]
Activity
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methylbenzofura

n-7-yl)ethanone

Methyl 6-acetyl-

2-
K526, MOLT-4, Significant
8 (bromomethyl)-5- o [2]
Hela Activity
hydroxybenzofur
an-3-carboxylate
Methyl 6-(2,2-
dibromo-1-
9 hydroxyethyl)-5- K526, MOLT-4, Significant ]
methoxy-2- Hela Activity

methylbenzofura

n-3-carboxylate

Methyl 6-acetyl-

2-
K526, MOLT-4, Significant
10 (bromomethyl)-5- o [2]
HelLa Activity
methoxybenzofur

an-3-carboxylate

SAR Analysis:

e The presence of benzyloxy groups at positions 4 and 6 of the benzofuran ring, coupled with
a phenyl group at position 3, leads to potent Pinl inhibition (Compound 1).[1]

o A 2-acetyl-7-phenylamino substitution pattern results in highly potent and selective activity
against breast cancer cell lines (Compound 2).[1]

o Substitution on the 2-phenyl ring significantly influences cytotoxicity, with electron-donating
(methoxy) and electron-withdrawing (chloro) groups at the para position enhancing activity
(Compounds 3 and 4).[1]

e The introduction of bromine atoms to a methyl or acetyl group attached to the benzofuran
system generally increases cytotoxicity.[2]
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» Hybrid molecules incorporating other heterocyclic moieties, such as thiazole, can lead to
potent anticancer agents (Compound 5).[2]

Signaling Pathway: PI3BK/Akt/ImTOR Inhibition

Many 2-phenylbenzofuran analogs exert their anticancer effects by inhibiting the
PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and
survival.
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-phenylbenzofuran
analogs.

Anti-Alzheimer's Disease Activity of 2-
Phenylbenzofuran Analogs

2-Phenylbenzofuran derivatives have shown promise as therapeutic agents for Alzheimer's
disease by targeting key enzymes involved in its pathology, namely acetylcholinesterase
(AChE), butyrylcholinesterase (BChE), and 3-secretase (BACEL).

Quantitative SAR Data: Anti-Alzheimer's Activity

The following table presents the inhibitory activities (IC50 values) of various 2-
phenylbenzofuran analogs against AChE, BChE, and BACEL.
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Substitution

Compound ID Target Enzyme  IC50 (pM) Reference
Pattern
7-chloro-2-(3,5-

11 _ BChE 18.4 [3]
dihydroxyphenyl)
7-bromo-2-(3,5-

12 _ BChE 19.8 [3]
dihydroxyphenyl)
7-chloro-2-(4-

13 BChE 82.5 [3]
hydroxyphenyl)
7-bromo-2-(4-

14 BChE 77 [3]
hydroxyphenyl)
2-(3,4-

15 _ BACE1 0.087 [4]
dihydroxyphenyl)
2-(3,4,5-

16 _ AChE 0.086 [4]
trihnydroxyphenyl)

BChE 16.450 [4]

BACE1 0.043 [4]
7-methoxy-2-

17 BACE1 >50 [4]
phenyl
7-hydroxy-2-

18 BACE1 0.087 [4]
phenyl

SAR Analysis:

e The presence of two hydroxyl groups at the 3 and 5 positions of the 2-phenyl ring

significantly enhances BChE inhibitory activity (Compounds 11 and 12).[3]

» Halogen substitution (Cl or Br) at the 7-position of the benzofuran ring contributes positively
to BChE inhibition.[3]

o A catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) moiety on the 2-phenyl ring is
crucial for potent BACE1 and AChE inhibition (Compounds 15 and 16).[4]
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e Afree hydroxyl group at the 7-position is more favorable for BACEL1 inhibition than a
methoxy group (compare Compounds 17 and 18).[4]

Antimicrobial Activity of 2-Phenylbenzofuran
Analogs

Several 2-phenylbenzofuran derivatives have demonstrated significant activity against a range
of bacterial and fungal pathogens.

Quantitative SAR Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected
2-phenylbenzofuran analogs against various microorganisms.
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Substitution . .

Compound ID Microorganism MIC (ug/mL) Reference
Pattern
6-hydroxy-3-
(3,4,5-

19 ) S. aureus 3.12 [5]
trimethoxybenzo
yh)
6-hydroxy-3-
(imino(3,4,5-

20 ) S. aureus 3.12 [5]
trimethoxyphenyl
)Jmethyl)
5-bromo-2-(4- ] ] 29.76-31.96

21 Various bacteria [5]
bromophenyl) (mmol/L)
2-(4- . 36.61-37.92

22 S. typhi [5]
bromophenyl) (mmol/L)
6-methoxy-2-

23 methyl-3-phenyl-  S. aureus 12.5 [6]
5-ol

E. coli 25 [6]

S. typhimurium 12.5 [6]
6-methoxy-2-

24 methyl-3-phenyl-  P. italicum 12.5 [6]
5-ol derivative

C. musae 12.5-25 [6]

SAR Analysis:

» Substitutions at the C-3 and C-6 positions of the benzofuran ring greatly influence

antibacterial activity and strain specificity.[5]

» A hydroxyl group at the C-6 position appears to be beneficial for broad-spectrum

antibacterial activity.[5]
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e The presence of bromo substituents on both the benzofuran and phenyl rings can lead to
excellent antibacterial activity.[5]

e The nature of the substituent at the 3-position (e.g., methanone vs. imine) can affect strain
specificity.[5]

e Aza-benzofuran derivatives tend to exhibit better antibacterial activity, while oxa-benzofuran
analogs show more potent antifungal activity.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-phenylbenzofuran analogs

and key biological assays.

General Synthesis of 2-Phenylbenzofuran Derivatives

A common and versatile method for the synthesis of 2-phenylbenzofurans is the intramolecular
Wittig reaction.
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Caption: General workflow for the synthesis of hydroxylated 2-phenylbenzofuran analogs.

Detailed Protocol (Wittig-based):[3]

* Preparation of the Wittig Reagent: The appropriately substituted o-hydroxybenzyl alcohol is
reacted with triphenylphosphine hydrobromide (PPh3-HBr) to yield the corresponding o-
hydroxybenzyltriphenylphosphonium salt.
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 Intramolecular Wittig Reaction: The phosphonium salt is then reacted with a suitable aroyl
chloride in the presence of a base (e.g., triethylamine) in a solvent like toluene under reflux.
This step leads to the formation of the methoxy-substituted 2-phenylbenzofuran.

o Demethylation: The resulting methoxy-2-phenylbenzofuran is treated with hydriodic acid (HI)
in a mixture of acetic acid and acetic anhydride at reflux to afford the final hydroxylated 2-
phenylbenzofuran derivative.

 Purification: The crude product is purified by silica gel column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Detailed Protocol:

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000
cells/well and incubated for 24 hours to allow for cell attachment.

o Compound Treatment: The cells are then treated with various concentrations of the 2-
phenylbenzofuran analogs (typically in a logarithmic dilution series) and incubated for 48-72
hours.

o MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each
well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable
cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

e Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added
to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the untreated control
cells, and the IC50 value (the concentration of the compound that inhibits cell growth by
50%) is determined.

Cholinesterase Inhibition Assay

The inhibitory activity of 2-phenylbenzofuran analogs against AChE and BChE can be
determined using the Ellman's method.[3]

Detailed Protocol:[3]

o Reaction Mixture Preparation: The reaction is carried out in a 96-well plate. The reaction
mixture contains phosphate buffer (pH 8.0), a solution of the test compound in DMSO at
various concentrations, and the respective enzyme (AChE or BChE).

¢ Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period (e.g., 15
minutes) at a controlled temperature (e.g., 37°C).
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e Substrate Addition: The reaction is initiated by the addition of the substrate (acetylthiocholine
iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB).

o Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces
thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color
formation is monitored spectrophotometrically at 412 nm.

o Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in
the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then
determined.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the 2-phenylbenzofuran analogs can be
determined using the broth microdilution method.

Detailed Protocol:

o Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a
suitable broth medium.

o Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well
microtiter plate.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

Conclusion

The 2-phenylbenzofuran scaffold continues to be a fertile ground for the discovery of novel
therapeutic agents. The structure-activity relationship studies highlighted in this guide
demonstrate that subtle modifications to this core structure can lead to significant changes in
biological activity and target selectivity. The provided quantitative data and detailed
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experimental protocols offer a valuable resource for researchers aiming to design and
synthesize new 2-phenylbenzofuran analogs with enhanced potency and improved
pharmacological profiles for the treatment of cancer, Alzheimer's disease, and microbial
infections. Further exploration of this versatile scaffold holds great promise for the development
of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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